An In-Depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
An In-Depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, offering insights for its use in research and development.
Core Molecular Attributes
2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a substituted imidazole, a class of compounds known for a wide array of biological activities.[1] The presence of a nitrile group and a methyl-substituted imidazole ring provides a unique electronic and structural profile, making it a valuable building block for more complex molecules.
Physicochemical Properties
The fundamental properties of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile are summarized in the table below. It is important to note that due to the existence of several positional isomers, careful characterization is essential to confirm the identity of the compound. The data presented here pertains specifically to the 2-methyl-5-acetonitrile isomer.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | - |
| Molecular Weight | 121.14 g/mol | Calculated |
| CAS Number | 59022-79-6 | [2][3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[4] |
| Melting Point | 142°C (for the related isomer 2-(1H-imidazol-4-yl)acetonitrile) | [4] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO | General property of similar imidazoles |
Synthesis and Mechanism
The synthesis of substituted imidazoles can be approached in two primary ways: by constructing the imidazole ring from acyclic precursors or by functionalizing a pre-existing imidazole core.[5] A common and versatile method for the former is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile involves the formation of the imidazole ring as the key step. This approach allows for the introduction of the required substituents from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following is a proposed experimental protocol for the synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, adapted from general imidazole synthesis methodologies.[5][6][7][8][9]
Step 1: Preparation of 1-Amino-2-propanone hydrochloride. This intermediate can be synthesized from commercially available starting materials.
Step 2: Imidazole Ring Formation.
-
To a solution of 1-amino-2-propanone hydrochloride (1 equivalent) and aminoacetonitrile hydrochloride (1 equivalent) in a suitable solvent such as methanol or ethanol, add a base like sodium acetate (2.5 equivalents) to neutralize the hydrochloride salts.
-
Add an aqueous solution of formaldehyde (1 equivalent, 37% in water) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.
Causality behind Experimental Choices:
-
The use of hydrochloride salts of the amine starting materials enhances their stability and ease of handling.
-
Sodium acetate is a mild base chosen to neutralize the HCl without promoting side reactions.
-
Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
The workup procedure is designed to remove inorganic salts and water-soluble impurities, followed by chromatographic purification to isolate the target compound from any unreacted starting materials and byproducts.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃, shifts are approximate):
-
δ ~ 7.1-7.3 ppm (s, 1H): Imidazole ring proton (C4-H).
-
δ ~ 3.7-3.9 ppm (s, 2H): Methylene protons of the acetonitrile group (-CH₂CN).
-
δ ~ 2.4-2.6 ppm (s, 3H): Methyl protons on the imidazole ring (C2-CH₃).
-
δ ~ 10-12 ppm (br s, 1H): Imidazole N-H proton (exchangeable with D₂O).
Expected ¹³C NMR Spectral Features (in CDCl₃, shifts are approximate):
-
δ ~ 145-150 ppm: Imidazole ring carbon C2.
-
δ ~ 125-130 ppm: Imidazole ring carbon C4.
-
δ ~ 120-125 ppm: Imidazole ring carbon C5.
-
δ ~ 115-120 ppm: Nitrile carbon (-CN).
-
δ ~ 15-20 ppm: Methylene carbon of the acetonitrile group (-CH₂CN).
-
δ ~ 10-15 ppm: Methyl carbon on the imidazole ring (C2-CH₃).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The expected [M+H]⁺ ion for C₆H₇N₃ would be approximately m/z 122.0718.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid would be a suitable starting point for method development.
Potential Applications in Drug Discovery
The imidazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds.[1] Derivatives of imidazole have shown diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The nitrile group in 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can serve as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of novel compounds for biological screening.
Caption: Workflow for utilizing the core molecule in drug discovery.
Conclusion
2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and key analytical characterization methods. While there are gaps in the publicly available experimental data for this specific isomer, the information presented here, based on the analysis of closely related compounds, offers a solid foundation for researchers to synthesize, characterize, and utilize this molecule in their research endeavors. Further investigation into its biological activities is warranted to fully explore its potential as a lead structure in drug discovery programs.
References
-
Supplementary Information. Rsc.org. Available at: [Link]
-
2-(4-methyl-1H-imidazol-2-yl)acetonitrile — Chemical Substance Information. NextSDS. Available at: [Link]
-
2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Chemsrc. Available at: [Link]
-
Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455. PubChem. Available at: [Link]
-
Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. JOCPR. Available at: [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]
-
(1-Imidazolyl)acetonitrile | C5H5N3 | CID 11804695. PubChem. Available at: [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]
-
A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. ACS Publications. Available at: [Link]
-
Acetonitrile. Wikipedia. Available at: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]
-
Alkenylimidazoles: methods of synthesis and chemical properties. Ophcj. Available at: [Link]
-
Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl. ACS Publications. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. nextsds.com [nextsds.com]
- 3. 2-(2-methyl-1H-imidazol-4-yl)acetonitrile | 59022-79-6 [sigmaaldrich.com]
- 4. 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1 | Chemsrc [chemsrc.com]
- 5. Alkenylimidazoles: methods of synthesis and chemical properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]

